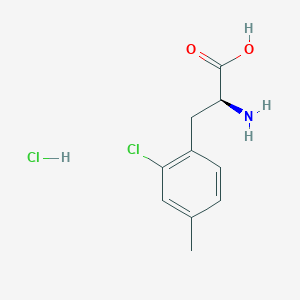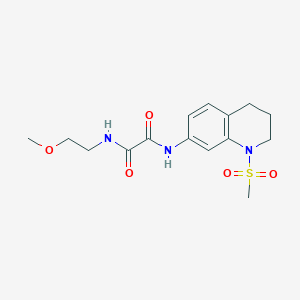
(2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and physical properties such as color, state of matter under normal conditions, and solubility .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This can be influenced by factors such as the functional groups present in the molecule .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Wirkmechanismus
(2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride selectively activates this compound receptors by binding to the receptor's ligand-binding domain. This binding leads to a conformational change in the receptor, which allows the influx of cations, particularly sodium ions, into the cell. This influx of cations leads to the depolarization of the postsynaptic membrane, which results in the generation of an action potential.
Biochemical and Physiological Effects:
The activation of this compound receptors by this compound leads to various biochemical and physiological effects. These effects include the enhancement of synaptic transmission, the induction of long-term potentiation, the modulation of neuronal excitability, and the regulation of gene expression. This compound has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride is a widely used compound in neuroscience research due to its ability to selectively activate this compound receptors. Its advantages include its high selectivity and potency, its ability to induce long-term potentiation, and its neuroprotective effects. However, its limitations include its short half-life, which limits its use in in vivo experiments, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for (2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride research. These include the development of new this compound receptor modulators with improved selectivity and potency, the investigation of the role of this compound receptors in various physiological and pathological conditions, and the development of new therapeutic strategies for neurodegenerative diseases based on the modulation of this compound receptors.
Conclusion:
In conclusion, this compound is a synthetic compound that is widely used in neuroscience research due to its ability to selectively activate this compound receptors. Its mechanism of action involves the binding to the receptor's ligand-binding domain, which leads to the influx of cations into the cell and the depolarization of the postsynaptic membrane. This compound has various biochemical and physiological effects, including the enhancement of synaptic transmission, the induction of long-term potentiation, and the regulation of gene expression. Its advantages include its high selectivity and potency, while its limitations include its short half-life and potential toxicity at high concentrations. There are several future directions for this compound research, including the development of new this compound receptor modulators and the investigation of the role of this compound receptors in various physiological and pathological conditions.
Synthesemethoden
The synthesis of (2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride involves the reaction of 2-chloro-4-methylbenzylamine with acrolein to form the intermediate, 2-chloro-4-methylphenylacrolein. This intermediate is then reacted with glycine to form this compound. The final product is obtained as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride is a widely used compound in neuroscience research due to its ability to selectively activate this compound receptors. This compound receptors are ionotropic glutamate receptors that are involved in the fast synaptic transmission in the central nervous system. Activation of this compound receptors leads to the depolarization of the postsynaptic membrane, which results in the generation of an action potential. This compound receptors are involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal survival.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSCHLCCGWDGJM-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2622892.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2622893.png)

![1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one](/img/structure/B2622897.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2622899.png)

![tert-butyl N-[2-(2-aminopyridin-4-yl)oxyethyl]carbamate](/img/structure/B2622903.png)
![1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2622904.png)
![2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol](/img/structure/B2622909.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2622910.png)


